Maltose tetrapalmitate
Description
Properties
CAS No. |
74764-16-2 |
|---|---|
Molecular Formula |
C76H142O15 |
Molecular Weight |
1295.9 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-2,4,5-tri(hexadecanoyloxy)-6-oxo-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl] hexadecanoate |
InChI |
InChI=1S/C76H142O15/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-67(79)86-63-66(88-69(81)59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)75(91-76-73(85)72(84)71(83)64(61-77)89-76)74(90-70(82)60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)65(62-78)87-68(80)58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h62,64-66,71-77,83-85H,5-61,63H2,1-4H3/t64-,65+,66-,71-,72+,73-,74-,75-,76-/m1/s1 |
InChI Key |
KHCREHUFIDSMBT-KUXCTRACSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C(C(C(C=O)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC1C(C(C(C(O1)CO)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C(C(C(C=O)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC1C(C(C(C(O1)CO)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
Other CAS No. |
74764-16-2 |
Synonyms |
maltose tetrapalmitate |
Origin of Product |
United States |
Preparation Methods
Reaction Setup and Esterification Process
The synthesis of this compound begins with the esterification of maltose using palmitoyl chloride under anhydrous conditions. In a representative protocol, 10 mmol of dry maltose is dissolved in 40 mL of dry dimethylformamide (DMF) at 60°C, followed by the addition of 5 mL of dry pyridine to neutralize hydrochloric acid generated during the reaction. A solution of 40 mmol palmitoyl chloride in 5 mL DMF is introduced dropwise to the maltose mixture, maintaining vigorous stirring and a temperature of 60°C for 4–5 hours. This stoichiometric ratio (1:4 maltose-to-palmitoyl chloride) ensures complete tetra-esterification, as confirmed by subsequent chromatographic analysis.
The reaction’s progress is monitored via thin-layer chromatography (TLC) using a solvent system of chloroform:methanol:water (60:25:4, v/v/v). Six distinct bands are typically observed, with the this compound fraction exhibiting an Rf value of 0.68. This band is isolated in yields of 200–300 mg per 10 mmol of starting maltose, indicating a conversion efficiency of approximately 20–30%.
Purification and Isolation
Crude reaction mixtures are purified using silica gel column chromatography (3.8 × 40 cm column) with the same solvent system as TLC. The this compound fraction is collected, evaporated under reduced pressure, and dried to obtain a white, waxy solid. Patent CA2207903A1 further refines this process by incorporating a three-step isolation protocol to separate mono-, di-, tri-, and tetra-palmitate esters, though specific details of the additional steps remain proprietary.
Analytical Characterization of this compound
Hydrolysis and Compositional Analysis
Acid hydrolysis of the purified product (4 N HCl, 100°C, 4 hours) yields glucose and palmitic acid in a molar ratio of 1:2, confirming the disaccharide backbone and tetra-esterification. Colorimetric assays for reducing sugars (e.g., Somogyi-Nelson method) and fatty acids (sulfo-phospho-vanillin assay) validate the absence of free maltose and quantify ester content.
Elemental and Spectroscopic Analysis
Comparative Analysis of Synthetic Methodologies
Scalability and Reproducibility
The described methods are suitable for laboratory-scale production (100–300 mg batches) but lack explicit scalability data. Column chromatography remains a bottleneck for large-scale synthesis, necessitating further process optimization for industrial applications.
Pharmaceutical Formulation Considerations
This compound’s hydrophobicity necessitates formulation strategies to enhance bioavailability. Patent CA2207903A1 discloses its incorporation into lipid-based nanoparticles or emulsions for intravenous delivery, while intravesical instillation (50 mL saline containing 35 mg MTP) has been used in bladder cancer therapy. Oral administration (30–60 mg/day) is also feasible, with no reported gastrointestinal toxicity.
Data Tables
Table 1: Synthetic Conditions for this compound
Table 2: Analytical Characterization Data
| Test | Result | Method |
|---|---|---|
| Hydrolysis Products | Glucose + Palmitic Acid | Acid Hydrolysis (4 N HCl) |
| Molar Ratio (Glucose:PA) | 1:2 | Colorimetric Assay |
| Elemental Analysis (C) | 69.92% | Combustion Analysis |
| Elemental Analysis (H) | 11.15% | Combustion Analysis |
Q & A
Q. What methodologies are recommended for synthesizing and characterizing maltose tetrapalmitate (MTP) to ensure reproducibility?
To synthesize MTP, employ esterification protocols using maltose and palmitic acid derivatives under controlled anhydrous conditions. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry for molecular weight validation. For reproducibility, document reaction parameters (temperature, solvent ratios, catalyst concentration) and adhere to guidelines for reporting experimental details, such as those outlined in the Beilstein Journal of Organic Chemistry . Batch-to-batch consistency can be improved by standardizing purification steps and quantifying impurities via HPLC-MS .
Q. How can researchers assess the in vitro therapeutic potential of MTP using tumor rejection models?
Use syngeneic murine tumor models to evaluate MTP's immunomodulatory effects. For example, compare survival times and tumor rejection rates between PBS-treated controls and MTP-treated cohorts. In one study, MTP increased average survival to 46.4 ± 24.2 days with 10% tumor rejection, contrasting with PBS (37.8 ± 15.3 days, 0% rejection) . Ensure experimental rigor by standardizing dosing schedules, monitoring immune cell infiltration (e.g., via flow cytometry), and validating tumor regression histologically. Include positive controls (e.g., Lipid A) to contextualize efficacy .
Advanced Research Questions
Q. How can response surface methodology (RSM) and central composite design (CCD) optimize MTP's biological activity or synthesis yield?
Apply RSM-CCD to model interactions between critical variables (e.g., reactant concentrations, temperature, pH). For synthesis, design a CCD matrix with five levels (-α, -1, 0, +1, +α) for variables like molar ratios or reaction time. Use ANOVA to identify significant factors (p < 0.05) and generate a quadratic polynomial equation to predict optimal conditions . For biological activity optimization, test variables such as adjuvant concentration and immunization intervals. Validate predictions with confirmatory experiments and report coefficients of determination (R² > 0.9) to ensure model reliability .
Q. How should researchers resolve contradictions in MTP's efficacy across preclinical studies?
Conduct meta-analyses of tumor rejection data, comparing MTP with structurally analogous glycolipids (e.g., maltose hexastearate or hexaoleate). For instance, MTP showed 10% tumor rejection vs. 20% for maltose hexastearate, suggesting lipid chain length impacts activity . Address discrepancies by standardizing experimental models (e.g., tumor cell line, dosing regimen) and performing dose-response studies. Use systematic review frameworks to integrate secondary keywords (e.g., "adjuvant efficacy," "immune response") and guide data extraction .
Q. What advanced analytical techniques enable precise detection of MTP and its metabolites in biological systems?
Deploy enzyme-based conductometric biosensors for real-time maltose detection (linear range: 0.002–1 mM) . Couple this with LC-MS/MS to quantify MTP metabolites (e.g., hydrolyzed palmitate chains). For transport kinetics, use isolated plasma membrane vesicles to measure uptake rates (Kmapp = 4.6 ± 0.3 mM, Vmax = 526 ± 2 nmol/min/mg protein) and assess pH/electrochemical gradient dependencies . Validate findings with isotopic labeling (e.g., ¹⁴C-maltose) to track efflux and exchange dynamics .
Q. How can researchers design studies to address MTP's stability and batch variability in long-term experiments?
Implement accelerated stability testing under varying temperatures and humidity levels. Quantify degradation products via HPLC and correlate with bioactivity loss. For batch variability, request peptide content analysis (for salt/TFA removal) and solubility profiling if MTP is used in cell-based assays . Use multivariate analysis to identify critical quality attributes (CQAs) affecting stability, such as residual solvent levels or oxidation susceptibility.
Methodological Considerations
- Data Interpretation : Avoid inductive fallacies when extrapolating tumor rejection rates to broader therapeutic claims. Use survival curves and log-rank tests for statistical rigor .
- Reporting Standards : Follow journal guidelines for separating experimental details (main text vs. supplementary) and citing prior synthesis methods .
- Ethical Replication : Share protocols and raw data via repositories to enable independent verification, as exemplified in recent open-access frameworks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
